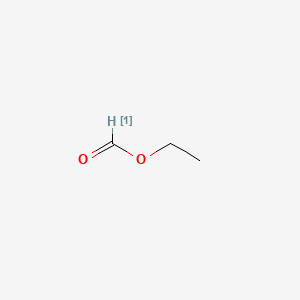

Formic-d acid, ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35976-76-2 |

|---|---|

Molecular Formula |

C3H6O2 |

Molecular Weight |

74.08 g/mol |

IUPAC Name |

ethyl protioformate |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3H |

InChI Key |

WBJINCZRORDGAQ-HNNAGVGSSA-N |

Isomeric SMILES |

[1H]C(=O)OCC |

Canonical SMILES |

CCOC=O |

Origin of Product |

United States |

Foundational & Exploratory

Formic-d Acid, Ethyl Ester: Core Properties and Advanced Applications

An In-depth Technical Guide for Researchers:

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the fundamental properties, synthesis, characterization, and critical applications of formic-d acid, ethyl ester (ethyl formate-d). By integrating established scientific principles with practical, field-proven insights, this document provides the authoritative grounding necessary to confidently utilize this important deuterated compound in a research setting.

Introduction to this compound

This compound (DCOOC₂H₅), the deuterated isotopologue of ethyl formate, is a valuable tool in modern chemical and pharmaceutical research. Its utility stems from the replacement of the highly reactive formyl proton with a deuterium atom, a stable, non-radioactive isotope of hydrogen. This subtle structural modification imparts unique properties that are leveraged in a wide array of scientific investigations, from elucidating complex reaction mechanisms to serving as a high-fidelity internal standard in pharmacokinetic studies.[1]

While physically similar to its non-deuterated counterpart—a volatile, colorless liquid with a characteristic rum-like, fruity odor—the presence of deuterium creates a significant mass difference and alters bond vibrational energies, enabling researchers to track, differentiate, and probe molecular behaviors with high precision.[2][3] This guide will delve into the essential physicochemical characteristics, synthesis and purification protocols, spectroscopic signatures, and key applications that underscore the importance of this compound in the laboratory.

Physicochemical Properties

The fundamental properties of this compound are largely comparable to those of standard ethyl formate, with the primary difference being its increased molecular weight due to the deuterium atom.

| Property | Value (this compound) | Value (Ethyl Formate) | Reference(s) |

| Molecular Formula | C₃H₅DO₂ (or DCOOC₂H₅) | C₃H₆O₂ (or HCOOC₂H₅) | [4] |

| Molecular Weight | 75.09 g/mol | 74.08 g/mol | [4] |

| CAS Number | 35976-76-2 | 109-94-4 | [4] |

| Appearance | Colorless, volatile liquid | Colorless, volatile liquid | [2][5] |

| Odor | Fruity, rum-like | Fruity, rum-like, reminiscent of pineapple | [2][6] |

| Boiling Point | ~54 °C (estimated) | 52-54 °C | [6] |

| Melting Point | ~ -80 °C | -80 °C | [6] |

| Density | ~0.92 g/mL at 20 °C | 0.921 g/mL at 20 °C | [6] |

| Refractive Index (n²⁰/D) | ~1.359 | 1.359 | [6] |

| Flash Point | -20 °C (-4 °F) | -20 °C (-4 °F) | [2] |

| Solubility in Water | ~11 g/100 mL (with slow decomposition) | 11 g/100 mL at 18 °C (with slow decomposition) | [6][7] |

| Solubility (Organic) | Miscible with ethanol, ether, acetone | Miscible with ethanol, ether, acetone, benzene | [6] |

Stability and Reactivity Insights: this compound is stable under recommended storage conditions but is sensitive to moisture.[4] It slowly hydrolyzes in the presence of water to form formic acid-d and ethanol.[6] It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[8] It is incompatible with strong oxidizing agents, strong bases, strong acids, and nitrates.[6]

Synthesis and Purification: A Validated Protocol

The most common and efficient method for preparing this compound is through the Fischer esterification of formic acid-d with ethanol, using a strong acid catalyst such as sulfuric acid.[9] The causality behind this choice is rooted in the reversible nature of esterification; to achieve a high yield, the equilibrium must be shifted toward the products. Given that the ester (b.p. ~54 °C) is the most volatile component, it can be continuously removed from the reaction mixture via distillation, effectively driving the reaction to completion in accordance with Le Chatelier's principle.[9]

Reaction Mechanism: Fischer Esterification

The mechanism involves the initial protonation of the carbonyl oxygen of formic acid-d by the catalyst, which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, and after a proton transfer, a molecule of water is eliminated to yield the protonated ester. Deprotonation gives the final product.

Caption: Fischer Esterification of Formic Acid-d.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Successful execution, coupled with the characterization data in Section 4, confirms the identity and purity of the product.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a packed distillation column, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

-

Charging Reactants: To the reaction flask, cautiously add 25 mL of anhydrous ethanol (0.43 mol) and a few boiling chips. Cool the flask in an ice bath.

-

Catalyst Addition: Slowly add 0.5 mL of concentrated sulfuric acid to the cooled ethanol with gentle swirling.

-

Addition of Formic Acid-d: While still in the ice bath, slowly add 20 mL of formic acid-d (98 atom % D, ~0.53 mol).

-

Reaction and Distillation: Heat the mixture using a heating mantle. The reaction begins, and the lower-boiling ethyl formate-d will start to distill.[9]

-

Collection: Collect the distillate that comes over between 52-55 °C. The temperature should remain stable in this range. Continue distillation until the ester product is no longer being produced at a significant rate.

Purification Workflow

The collected distillate contains the desired product but may have impurities like unreacted ethanol or acidic residues. The purification process is designed to systematically remove these.

Caption: Post-synthesis purification and validation workflow.

-

Washing: Transfer the crude distillate to a separatory funnel. Wash cautiously with an equal volume of cold 5% sodium bicarbonate solution to neutralize any remaining acid catalyst. Vent frequently to release CO₂ pressure.

-

Separation: Allow the layers to separate and discard the lower aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 15-20 minutes to remove residual water.

-

Final Distillation: Carefully decant or filter the dried liquid into a clean distillation apparatus and perform a final fractional distillation, collecting the pure product boiling at 53-54 °C.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the isotopic incorporation and chemical purity of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of deuteration. The characteristic formyl proton signal, typically seen as a singlet around δ 8.0 ppm in standard ethyl formate, will be absent. The spectrum will be dominated by the signals from the ethyl group: a quartet around δ 4.2 ppm (–OCH₂–) and a triplet around δ 1.3 ppm (–CH₃).[5]

-

¹³C NMR Spectroscopy: The spectrum is expected to show three main signals: the carbonyl carbon (C=O) around 161 ppm, the methylene carbon (–OCH₂–) around 60 ppm, and the methyl carbon (–CH₃) around 14 ppm.[5] Deuterium coupling to the carbonyl carbon may result in a small multiplet, depending on the spectrometer's resolution.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key absorptions include:

-

C=O Stretch: A strong, sharp peak in the range of 1735-1750 cm⁻¹.[11]

-

C-O Stretch: A strong peak in the 1180-1200 cm⁻¹ region.[11]

-

C-H Stretch: Peaks in the 2860-2975 cm⁻¹ region corresponding to the ethyl group.[11]

-

C-D Stretch: A weaker C-D stretching vibration is expected around 2200 cm⁻¹, which is a clear indicator of successful deuteration. The absence of a strong, broad O-H band around 3200-3500 cm⁻¹ confirms the absence of carboxylic acid or alcohol impurities.[11]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at m/z = 75, confirming the incorporation of one deuterium atom. This is one mass unit higher than the M⁺ peak for unlabeled ethyl formate (m/z = 74).[12] Common fragment ions will also be shifted accordingly. For example, the loss of the ethoxy radical (•OCH₂CH₃) would result in a fragment ion DCO⁺ at m/z = 30, whereas for the unlabeled compound, this fragment HCO⁺ appears at m/z = 29.[12]

Safe Handling, Storage, and Disposal

Due to its hazardous properties, strict safety protocols must be followed when working with this compound.

-

Hazards:

-

Flammability: Highly flammable liquid and vapor (H225).[8][13] Keep away from all ignition sources, including heat, sparks, open flames, and static discharge.[14]

-

Toxicity: Harmful if swallowed (H302) or inhaled (H332).[13][15]

-

Irritation: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[13][15]

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][16]

-

The recommended storage temperature is often refrigerated (2-8°C) to minimize vapor pressure buildup.[6]

-

Store away from incompatible materials like strong oxidizing agents, acids, and bases.[18]

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[8]

-

Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent in several areas of advanced scientific research.

Caption: Major applications of this compound.

-

Isotopic Labeling: It serves as an efficient "D1" building block. In multi-step organic synthesis, it can be used to introduce a single deuterium atom at a specific formyl or carboxyl position, creating labeled molecules for further study.[19][20] This is invaluable for tracking the metabolic fate of a molecule or for use in quantitative NMR (qNMR).

-

Mechanistic Studies: The compound is ideal for investigating the kinetic isotope effect (KIE). By comparing the reaction rates of deuterated and non-deuterated ethyl formate, researchers can determine if the cleavage of the C-H bond is the rate-determining step of a reaction, providing deep insight into the reaction mechanism.[1]

-

Metabolic and Pharmacokinetic (PK) Studies: In drug development, stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[21] this compound can be used to synthesize a deuterated version of a drug or metabolite. This deuterated standard co-elutes with the unlabeled analyte but is distinguished by its higher mass in the mass spectrometer, allowing for highly accurate and precise quantification in complex biological matrices like plasma or urine.[22]

References

-

Sciencemadness Wiki. (2020, August 9). Ethyl formate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8025, Ethyl formate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142039, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl formate. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: Formic acid ethyl ester. Retrieved from [Link]

-

Henan GP Chemicals Co.,Ltd. (2019, January 10). Ethyl Formate - News. Retrieved from [Link]

-

DrugFuture. (n.d.). Ethyl Formate. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: Formic acid ethyl ester. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl formate. Retrieved from [Link]

-

PierpaLab. (2025, January 29). Ethyl Formate Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl Formate for the Treatment of Invertebrate Pests. Retrieved from [Link]

-

ALPHACHEM Limited. (2018, March 22). Ethyl Formate Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formic acid, ethenyl ester. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. Retrieved from [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl methanoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl formate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl formate. Retrieved from [Link]

-

YouTube. (2018, February 8). The synthesis of ethyl formate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl formate: A comprehensive review on its Function as a fumigant for stored products. Retrieved from [Link]

-

ResearchGate. (2015, June 30). Application of Ethyl Formate As a Postharvest Fumigant for Dry Cocoa Beans. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

American Chemical Society. (2018, January 9). Ethyl formate. Retrieved from [Link]

-

Wikipedia. (n.d.). Formic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1039226C - Semi-continuous production process of ethyl formate.

-

ResearchGate. (n.d.). Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using headspace GC/MS. Retrieved from [Link]

-

McNally Group. (n.d.). Isotopic Labeling Description. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Ethyl formate - Wikipedia [en.wikipedia.org]

- 3. Method for producing ethyl formate_Chemicalbook [chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl formate | 109-94-4 [chemicalbook.com]

- 7. gpcchem.com [gpcchem.com]

- 8. carlroth.com [carlroth.com]

- 9. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]

- 10. youtube.com [youtube.com]

- 11. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. This compound | C3H6O2 | CID 142039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. alphachem.ca [alphachem.ca]

- 15. carlroth.com [carlroth.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. restoredcdc.org [restoredcdc.org]

- 19. synmr.in [synmr.in]

- 20. Isotopic Labeling Description - McNally Group [mcnallygroup.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

The Versatility of Deuterium: A Technical Guide to the Research Applications of Formic-d Acid, Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Neutron

Formic-d acid, ethyl ester, a simple molecule where a hydrogen atom on the formyl group is replaced by its stable, non-radioactive isotope, deuterium, represents a powerful tool in the scientist's arsenal. This seemingly minor isotopic substitution imparts a significant mass change that is readily detectable by mass spectrometry, yet it minimally alters the compound's chemical properties. This unique characteristic is the cornerstone of its widespread use in isotopic labeling, a technique that tracks the journey of molecules through complex chemical reactions and biological pathways. In the landscape of pharmaceutical development and metabolic research, the precision and accuracy afforded by deuterated compounds are indispensable for generating robust and reliable data.

This guide will illuminate the core applications of this compound, providing not just the "what," but the "why" and "how" behind its implementation in the laboratory.

Core Properties and Synthesis

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₃H₅DO₂ | |

| Molecular Weight | ~75.08 g/mol | |

| CAS Number | 35976-76-2 | |

| Boiling Point | ~54 °C | |

| Density | ~0.92 g/mL |

Note: The properties of the deuterated form are very similar to the non-deuterated ethyl formate.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a modification of the well-established Fischer esterification, by substituting formic acid with its deuterated counterpart, Formic-d acid.

Reaction:

DCOOH + CH₃CH₂OH ⇌ DCOOCH₂CH₃ + H₂O

Experimental Protocol: Fischer Esterification for this compound

Materials:

-

Formic-d acid (DCOOH)

-

Anhydrous ethanol (CH₃CH₂OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Formic-d acid and a slight excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the resulting liquid by fractional distillation, collecting the fraction boiling at approximately 54°C.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show the characteristic ethyl group signals and the absence of the formyl proton signal, which would be replaced by a deuterium signal (often silent in ¹H NMR). The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated ester.

Primary Research Application 1: The Gold Standard Internal Standard in Mass Spectrometry

The most prevalent and critical application of this compound is as an internal standard (IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS). The principle behind its use is stable isotope dilution (SID), a technique renowned for its high accuracy and precision.

The Causality Behind the Choice: Why Deuterated Standards Excel

Deuterated standards are considered the "gold standard" because they are chemically almost identical to the analyte of interest. This means they exhibit nearly identical:

-

Chromatographic Retention Time: They co-elute with the non-labeled analyte, ensuring that any matrix effects experienced at that specific retention time affect both the analyte and the standard equally.

-

Ionization Efficiency: They ionize in the mass spectrometer source with the same efficiency as the analyte, compensating for variations in instrument performance and ion suppression or enhancement from the sample matrix.

-

Sample Preparation Behavior: They behave identically during extraction, derivatization, and other sample work-up steps, correcting for any sample loss.

By adding a known amount of the deuterated standard to each sample, a ratio of the analyte's signal to the standard's signal can be calculated. This ratio is then used for quantification, effectively normalizing for variations that occur during the analytical process.

Figure 1: A generalized workflow for quantitative LC-MS/MS analysis using a deuterated internal standard like this compound.

Representative Protocol: Quantification of a Volatile Analyte in a Biological Matrix using this compound as an Internal Standard

This protocol provides a framework for the quantification of a hypothetical volatile small molecule in plasma.

1. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

-

Thaw Samples: Thaw plasma samples, calibration standards, and QCs on ice.

-

Spike Internal Standard: To 100 µL of each sample, add 10 µL of a working solution of this compound (concentration to be optimized during method development).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A suitable UHPLC system.

-

Column: A column appropriate for the analyte of interest (e.g., C18 for nonpolar compounds).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Analyte: A specific precursor ion to product ion transition.

-

Internal Standard (this compound): A precursor ion to product ion transition that is specific to the deuterated form (e.g., m/z 76 -> [fragment]).

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Primary Research Application 2: A Deuterated Synthon for Isotopic Labeling

This compound serves as a valuable deuterated building block, or "synthon," in organic synthesis. It allows for the precise introduction of a deuterium atom at a specific position in a larger molecule. This is particularly useful for synthesizing deuterated versions of drug candidates or biological probes for various studies.

The Causality Behind the Choice: Precision in Deuterium Placement

The formyl group is a versatile functional group in organic chemistry. By using the deuterated form, chemists can introduce a deuterium label that can be carried through subsequent reaction steps. This allows for the creation of complex molecules with a deuterium atom at a known location, which is crucial for:

-

Metabolic Fate Studies: Tracking the metabolism of a drug by observing the fate of the deuterium-labeled part of the molecule.

-

Mechanistic Elucidation: Using the deuterium label as a probe to understand reaction mechanisms.

-

Improving Pharmacokinetic Properties: The "deuterium switch" approach, where a metabolically labile C-H bond is replaced with a stronger C-D bond to slow down metabolism and improve a drug's half-life.

Representative Protocol: Synthesis of a Deuterated Amide using this compound

This protocol illustrates the use of this compound to synthesize a deuterated N-substituted formamide.

Reaction:

DCOOCH₂CH₃ + R-NH₂ → DCONH-R + CH₃CH₂OH

1. Reaction Setup:

-

In a round-bottom flask, dissolve the primary amine (R-NH₂) in a suitable solvent such as tetrahydrofuran (THF).

2. Reagent Addition:

-

Add an equimolar amount of this compound to the solution.

3. Reaction Conditions:

-

The reaction may proceed at room temperature or require gentle heating, depending on the reactivity of the amine. The progress can be monitored by TLC or LC-MS.

4. Work-up and Purification:

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the pure deuterated N-substituted formamide.

Primary Research Application 3: Probing Reaction Mechanisms with the Kinetic Isotope Effect

The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE). This compound can be used as a substrate in reactions to probe for a KIE and thus gain insight into the reaction mechanism.

The Causality Behind the Choice: The Vibrational Energy Difference

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond are typically slower. By comparing the rate of a reaction using this compound with the rate using its non-deuterated counterpart, a primary KIE can be measured. A significant KIE (typically > 1.5) provides strong evidence that the C-H(D) bond is being cleaved in the rate-determining step of the reaction.

Figure 2: Conceptual diagram illustrating the kinetic isotope effect. The higher activation energy for C-D bond cleavage leads to a slower reaction rate.

Representative Protocol: Investigating the Mechanism of an Enzymatic Reduction

This protocol outlines a general approach to determine if a C-H bond on the formyl group is cleaved in the rate-determining step of an enzyme-catalyzed reduction of an ester.

1. Enzyme and Substrate Preparation:

-

Purify the enzyme of interest to homogeneity.

-

Prepare stock solutions of both this compound and non-deuterated ethyl formate of known concentrations.

2. Kinetic Assays:

-

Reaction Setup: In a temperature-controlled cuvette, prepare a reaction mixture containing a suitable buffer, cofactors (e.g., NADH), and the enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate (either ethyl formate or this compound).

-

Monitor Reaction Progress: Follow the reaction progress by monitoring a change in absorbance or fluorescence, for example, the consumption of NADH at 340 nm.

-

Determine Initial Rates: Calculate the initial reaction rates from the linear portion of the progress curves.

-

Vary Substrate Concentration: Repeat steps 1-4 at various substrate concentrations to determine the kinetic parameters (Vmax and Km) for both the deuterated and non-deuterated substrates.

3. KIE Calculation and Interpretation:

-

Calculate the KIE: Determine the KIE on Vmax/Km, which reflects the isotope effect on the overall catalytic efficiency. KIE = (Vmax/Km)H / (Vmax/Km)D

-

Interpret the Result: A KIE value significantly greater than 1 suggests that the hydride transfer from the formyl group is at least partially rate-limiting in the enzymatic reaction.

Conclusion: A Multifaceted Tool for Precise Scientific Inquiry

This compound, though a simple molecule, provides a remarkable level of sophistication to scientific research. Its primary applications as a high-fidelity internal standard in mass spectrometry, a precise deuterated building block in organic synthesis, and a sensitive probe for mechanistic studies underscore the power of isotopic labeling. By understanding the fundamental principles behind its utility and employing robust experimental protocols, researchers can leverage this versatile compound to achieve greater accuracy, precision, and mechanistic insight in their work, ultimately advancing the frontiers of drug discovery and development.

References

A Senior Application Scientist's Guide to Deuterated Compounds for Organic Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Beyond the Isotope, A Paradigm Shift in Molecular Design

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of molecular optimization is relentless. We seek to enhance efficacy, improve safety profiles, and extend the therapeutic window of our compounds. Among the myriad strategies at our disposal, one of the most elegant and impactful is the selective incorporation of deuterium. This is not merely an isotopic substitution; it is a profound alteration of a molecule's metabolic fate and reactivity, a subtle yet powerful tool to sculpt its properties.

This guide is conceived from a field-proven perspective, moving beyond theoretical concepts to the practical realities of synthesis and application. We will not just list methods; we will delve into the causality behind our choices, the mechanistic underpinnings that transform a simple isotopic exchange into a strategic advantage in drug development. Herein, you will find a distillation of expertise, designed to be a self-validating system of protocols and insights, empowering you to harness the full potential of deuterated compounds in your research.

Part 1: Foundational Principles: The Deuterium Advantage

The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is predicated on a fundamental quantum mechanical principle: the kinetic isotope effect (KIE). This effect is the cornerstone of the utility of deuterated compounds in drug discovery and development.

The Kinetic Isotope Effect (KIE): A Molecular "Brake"

At its core, the KIE arises from the difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is approximately 6-10 times stronger and vibrates more slowly than a C-H bond.[1] Consequently, breaking a C-D bond requires more energy.[2]

This seemingly minor difference has profound implications for chemical reactions where C-H bond cleavage is the rate-determining step. By substituting a hydrogen atom at a metabolic "soft spot" with deuterium, we can significantly slow down the rate of metabolism at that position. This is the primary KIE in action, acting as a molecular "brake" on metabolic processes.[2][3][4]

Secondary KIEs also exist, where the isotopic substitution is at a position not directly involved in bond cleavage, but these effects are generally much smaller.[2]

Part 2: The Synthetic Toolkit: Incorporating Deuterium

The successful application of deuteration hinges on the ability to selectively introduce deuterium at specific molecular positions. A robust toolkit of synthetic methodologies has been developed to achieve this with precision and efficiency.

Deuterium Sources: The Building Blocks

The choice of deuterium source is critical and depends on the desired deuteration strategy. Common sources include:

-

Deuterium Oxide (D₂O): Also known as heavy water, D₂O is a versatile and cost-effective deuterium source for various exchange reactions.[5][6][7]

-

Deuterium Gas (D₂): Essential for catalytic deuteration of unsaturated bonds.[8]

-

Deuterated Solvents: Solvents like deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) can sometimes act as deuterium donors under specific conditions, in addition to their primary role in NMR spectroscopy.[9]

-

Deuterated Reagents: A wide array of deuterated reagents are commercially available, with lithium aluminum deuteride (LiAlD₄) being a prime example for the reduction of carbonyls and other functional groups.

Key Synthetic Strategies for Deuteration

HDE is one of the most common and efficient methods for site-selective deuteration.[1] This approach involves the exchange of a C-H bond with a C-D bond, often catalyzed by a transition metal.

Experimental Protocol: Palladium-Catalyzed H-D Exchange [1]

This protocol describes a general procedure for the deuteration of an organic substrate using a palladium on carbon (Pd/C) catalyst with D₂O as the deuterium source.

-

Inert Atmosphere: To a microwave reaction vessel, add aluminum powder (100 mg) and 5% Pd/C catalyst (20 mg).

-

Deuterium Source: Suspend the mixture in 1.5 mL of D₂O.

-

Sonication: Place the vessel in an ultrasonic bath for 1 hour to ensure a fine suspension.

-

Substrate Addition: Add the substrate (0.200 mmol) to the reaction vessel.

-

Microwave Irradiation: Irradiate the reaction mixture in a CEM Discover microwave reactor according to the desired temperature and time for the specific substrate.

-

Work-up and Analysis: After the reaction is complete, take an aliquot of the reaction mixture and mix with a known amount of an internal standard for NMR analysis to determine the extent of deuteration.

-

Catalyst Recycling: The reaction mixture can be centrifuged, and the supernatant containing the product is removed. The solid catalyst can be rinsed with fresh D₂O and reused.[1]

The reduction of functional groups using deuterated reducing agents is a powerful method for introducing deuterium. Lithium aluminum deuteride (LiAlD₄) is a potent reagent for this purpose.

Experimental Protocol: Reduction of a Ketone with LiAlD₄

This protocol outlines the reduction of a generic ketone to a deuterated secondary alcohol.

-

Apparatus Setup: Assemble a dry 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a slow stream of purified nitrogen.

-

Reagent Addition: In a dry fume hood, weigh lithium aluminum deuteride (LiAlD₄) and introduce it into the flask. Add anhydrous tetrahydrofuran (THF) to the flask.

-

Reaction Initiation: Heat the flask to a gentle reflux with stirring.

-

Substrate Addition: Dissolve the ketone in dry THF and add it to the dropping funnel. Add the ketone solution dropwise to the LiAlD₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously add water dropwise to quench the excess LiAlD₄, followed by the addition of a 15% sodium hydroxide solution and then more water.

-

Work-up: Filter the resulting granular precipitate and wash it with THF. Combine the filtrate and washes, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude deuterated alcohol.

-

Purification: Purify the product by distillation or chromatography as required.

The addition of deuterium gas across double or triple bonds using a metal catalyst is a fundamental method for producing deuterated alkanes.

Experimental Protocol: Catalytic Deuteration of an Alkene [10]

This protocol describes the deuteration of an alkene using deuterium gas and a Pd/C catalyst.

-

Inert Atmosphere: Place the Pd/C catalyst, solvent, and the alkene substrate into a reaction vessel. Purge the vessel with an inert gas like argon.

-

Hydrogenation Setup: Connect the reaction vessel to a balloon filled with deuterium gas (D₂).

-

Gas Exchange: Evacuate the argon from the vessel using a water aspirator and refill with D₂ from the balloon. Repeat this cycle approximately 10 times to ensure the vessel is filled with D₂.

-

Reaction: Stir the reaction mixture vigorously under the D₂ atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully vent the excess D₂ in a fume hood. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Remove the solvent under reduced pressure to obtain the deuterated alkane. Further purification can be done if necessary.

Part 3: Applications in Drug Discovery and Development

The true power of deuteration is realized in its application to medicinal chemistry, where it can be used to fine-tune the pharmacokinetic and toxicological properties of drug candidates.

Enhancing Pharmacokinetic Profiles

A primary application of deuteration is to slow down the metabolic breakdown of a drug, thereby increasing its half-life and allowing for less frequent dosing.[3]

Case Study: Deutetrabenazine

Deutetrabenazine is the deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized, leading to the need for frequent dosing and causing significant fluctuations in plasma concentrations.[11][12] By replacing the hydrogens on the two methoxy groups with deuterium, the metabolic cleavage of these groups is slowed down.[12] This results in a longer half-life of the active metabolites and a more stable plasma concentration, allowing for a lower and less frequent dosing regimen with potentially fewer side effects.[11][13]

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine

| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change |

| Half-life (active metabolites) | ~9-10 hours | ~2-5 hours | ~2-4x longer |

| Cmax (active metabolites) | Lower | Higher | - |

| Dosing Frequency | Twice daily | Three times daily | Reduced |

Data synthesized from multiple sources indicating general trends.[11][13][14]

Mitigating Metabolism-Mediated Toxicity

Deuteration can also be employed to block the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug.

Case Study: Deucravacitinib

Deucravacitinib is a selective TYK2 inhibitor approved for the treatment of psoriasis.[15] A key structural feature is the presence of three deuterium atoms on the N-methyl amide moiety.[15] This deuteration was intentionally designed to slow the N-demethylation of the drug.[15][16] The non-deuterated metabolite is less selective and could lead to off-target effects. By incorporating deuterium, the metabolism is diverted away from this pathway, helping to maintain the high selectivity of the drug for TYK2 and improving its safety profile.[15][16]

Diagram 1: Metabolic Pathway of Deucravacitinib Analogue

Caption: Deuteration of the N-methyl group in Deucravacitinib slows its metabolism.

Part 4: Analytical Characterization of Deuterated Compounds

The rigorous characterization of deuterated compounds is essential to confirm the site and extent of deuterium incorporation and to ensure purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of deuterated compounds.

-

¹H NMR: The disappearance or reduction in the intensity of a signal in the proton NMR spectrum is a clear indication of deuterium incorporation at that position.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in a molecule, providing information about their chemical environment.[17]

-

¹³C NMR: The carbon spectrum will also show changes upon deuteration, with the C-D coupling patterns being different from C-H coupling.

Protocol: Sample Preparation and Analysis for Deuterium Incorporation by NMR

-

Sample Preparation: Dissolve 5-25 mg of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[19]

-

Internal Standard: Add a known amount of a non-deuterated internal standard with a signal in a clear region of the spectrum.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis: Integrate the signal of a proton in a non-deuterated part of the molecule and the residual proton signal at the site of deuteration. Compare these integrals to the integral of the internal standard to calculate the percentage of deuterium incorporation.

Mass Spectrometry (MS)

MS is used to determine the overall level of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or larger molecules.[20]

Deuterated compounds also serve as excellent internal standards for quantitative LC-MS analysis due to their chemical similarity to the analyte, which helps to correct for variations during sample preparation and analysis.[20][21]

Protocol: Using a Deuterated Internal Standard in LC-MS Analysis [21]

-

Spiking the Sample: Add a known concentration of the deuterated internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[22]

-

Sample Preparation: Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[21]

-

LC-MS Analysis: Analyze the samples using an appropriate LC-MS method. The deuterated internal standard will co-elute with the analyte.

-

Data Analysis: The mass spectrometer will differentiate between the analyte and the deuterated internal standard based on their mass difference. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the analyte in the unknown samples. This ratiometric approach corrects for variability in the analytical process.

Diagram 2: Workflow for LC-MS Analysis with a Deuterated Internal Standard

Caption: Workflow for accurate quantification using a deuterated internal standard.

Part 5: Future Perspectives and Conclusion

The field of deuterated compounds is continually evolving, with new synthetic methods and applications emerging. The strategic incorporation of deuterium is no longer a niche technique but a mainstream approach in modern drug discovery. As our understanding of metabolic pathways becomes more sophisticated, the precision with which we can apply deuteration to modulate drug properties will only increase. This will undoubtedly lead to the development of safer, more effective, and more convenient therapies for a wide range of diseases. The "deuterium switch" is a powerful testament to the elegance and impact of subtle molecular modifications in the pursuit of therapeutic innovation.

References

-

Akutsu, K., et al. (2022). Heavy water recycling for producing deuterium compounds. RSC Advances. Available at: [Link]

-

Asif, F., et al. (2025). The structure of deucravacitinib. ResearchGate. Available at: [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Schneider, F., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development. Available at: [Link]

-

Akutsu, K., et al. (2022). Heavy water recycling for producing deuterium compounds. RSC Advances. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Robins, R. J. (2023). Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis. Pharmacological Research. Available at: [Link]

-

Gulyás, H., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. Available at: [Link]

-

Vang, Z. P., et al. (2023). Highly selective catalytic transfer hydrodeuteration of cyclic alkenes. Nature Communications. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Schneider, F., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development. Available at: [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

-

Wikipedia. (n.d.). Deuterated chloroform. Available at: [Link]

-

Bristol Myers Squibb. (n.d.). Effect of deuterium incorporation on deucravacitinib metabolism. Available at: [Link]

-

Wikipedia. (n.d.). Heavy water. Available at: [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

-

Bedu, O. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

Sajiki, H., et al. (2025). Palladium-catalyzed H-D exchange into nucleic acids in deuterium oxide. ResearchGate. Available at: [Link]

-

Stamler, D., et al. (2013). The Pharmacokinetics and Safety of Deuterated-Tetrabenazine (P07.210). Neurology. Available at: [Link]

-

Canadian Science Publishing. (1957). ORGANIC DEUTERIUM COMPOUNDS: XVII. A SYNTHESIS OF DEUTERATED METHYL CHLOROFORM. Canadian Journal of Chemistry. Available at: [Link]

-

ACS Nanoscience Au. (2025). Role of Heavy Water in the Synthesis and Nanocatalytic Activity of Gold Nanoparticles. Available at: [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]

-

NREL. (n.d.). Deuterium incorporation in biomass cell wall components by NMR analysis. Available at: [Link]

-

ResearchGate. (n.d.). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Available at: [Link]

-

Kim, J., et al. (n.d.). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Deucravacitinib?. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]

-

ResearchGate. (2022). Heavy water recycling for producing deuterium compounds. Available at: [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

ProQuest. (n.d.). Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Available at: [Link]

-

Zhang, Y., et al. (n.d.). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. STAR Protocols. Available at: [Link]

-

Scribd. (n.d.). Lithium Aluminum Hydride Reductions. Available at: [Link]

-

PubMed. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Available at: [Link]

-

Claassen, D. O., et al. (2022). Real-World Adherence to Tetrabenazine or Deutetrabenazine Among Patients With Huntington's Disease: A Retrospective Database Analysis. Neurology and Therapy. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

-

Patsnap. (n.d.). Method for preparing deuterochloroform. Eureka. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Available at: [Link]

-

Shao, L., et al. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Available at: [Link]

-

ResearchGate. (2025). Catalytic Deuteration of Aldehydes with D2O. Available at: [Link]

-

ChemLin. (n.d.). Chloroform-d. Available at: [Link]

-

Chinese Chemical Society. (2022). Visible Light Promoted Direct Deuteration of Alkenes via Co(III). Available at: [Link]

-

LookChem. (n.d.). Cas 865-49-6,Chloroform-d. Available at: [Link]

Sources

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Heavy water recycling for producing deuterium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly selective catalytic transfer hydrodeuteration of cyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroform-d [chemlin.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Real-World Adherence to Tetrabenazine or Deutetrabenazine Among Patients With Huntington's Disease: A Retrospective Database Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]

- 16. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. studymind.co.uk [studymind.co.uk]

- 20. resolvemass.ca [resolvemass.ca]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. m.youtube.com [m.youtube.com]

The Formyl Deuteron: A Technical Guide to Formic-d Acid, Ethyl Ester as a Deuterium Source in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of deuterium into organic molecules represents a paradigm shift in modern drug discovery and development, offering a sophisticated tool to modulate pharmacokinetic profiles and mitigate off-target toxicity.[1] This guide provides an in-depth technical exploration of formic-d acid, ethyl ester (ethyl-d-formate, DCOOC₂H₅) as a versatile, cost-effective, and readily handled source of deuterium for the synthesis of isotopically labeled compounds. We will delve into the synthesis of this valuable reagent, elucidate the mechanistic underpinnings of its deuterating capabilities through catalytic transfer deuteration, and present detailed protocols for its application in the deuteration of key molecular scaffolds, including carbonyl compounds and nitrogen heterocycles. Furthermore, a comparative analysis with other common deuterium donors will be provided to guide researchers in making informed decisions for their specific synthetic challenges.

The Imperative for Deuteration in Pharmaceutical Sciences

The substitution of a protium (¹H) atom with its heavier, stable isotope, deuterium (²H or D), can profoundly influence the metabolic fate of a drug molecule. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in drug metabolism, occurs at a slower rate.[1] This seemingly subtle modification can lead to significant therapeutic advantages:

-

Enhanced Metabolic Stability: Reduced rates of metabolism can increase a drug's half-life and overall exposure (Area Under the Curve, AUC).[1]

-

Improved Safety Profile: By blocking or slowing the formation of reactive or toxic metabolites, deuteration can lead to a safer therapeutic agent.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

The FDA's approval of deuterated drugs, such as Austedo™ (deutetrabenazine), has validated this approach, spurring a surge in the development of deuterated pharmaceuticals.[3] This has, in turn, created a demand for efficient, scalable, and cost-effective methods for selective deuterium incorporation.

This compound: Properties and Synthesis

This compound is a colorless, volatile liquid that serves as a convenient carrier of a formyl deuteron. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃H₅DO₂ | |

| Molecular Weight | 75.09 g/mol | |

| Boiling Point | 52-54 °C | |

| Melting Point | -80 °C | |

| Density | 0.933 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D |

Synthesis of this compound

The most straightforward and common method for the preparation of ethyl-d-formate is the Fischer esterification of formic-d acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[4][5] The reaction is an equilibrium process, and to drive it towards the product, the lower-boiling ethyl-d-formate is continuously removed by distillation.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Formic-d acid (DCOOH, ≥98 atom % D)

-

Anhydrous ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Fractional distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a fractional distillation setup, add formic-d acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled flask.

-

Add anhydrous ethanol to a dropping funnel placed on the reaction flask.

-

Gently heat the reaction mixture.

-

Add the ethanol dropwise to the heated mixture at a rate that maintains a steady distillation of the ethyl-d-formate product (boiling point ~54 °C).[4]

-

Collect the distillate, which is the crude ethyl-d-formate.

-

The crude product can be washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and re-distill to obtain the purified ethyl-d-formate.

Mechanism of Deuterium Transfer: Catalytic Transfer Deuteration

Ethyl-d-formate is primarily utilized as a deuterium source in a process called catalytic transfer deuteration .[6] In this reaction, the deuterium is transferred from the donor molecule (ethyl-d-formate) to the substrate in the presence of a transition metal catalyst, most commonly based on ruthenium, iridium, or palladium.[6]

The prevailing mechanism involves the in situ generation of a metal-deuteride (M-D) intermediate, which is the active deuterating species. While ethyl-d-formate can be used directly, its role is often as a precursor to formic-d acid through hydrolysis or alcoholysis, which then participates in the catalytic cycle.

Caption: General mechanism of catalytic transfer deuteration using ethyl-d-formate.

The key steps are:

-

Activation: The pre-catalyst, often a metal-hydride complex, undergoes H/D exchange with formic-d acid (generated from ethyl-d-formate) to form the active metal-deuteride species.

-

Deuterium Transfer: The metal-deuteride transfers its deuterium atom to the substrate. For instance, in the reduction of a ketone, this would involve the deuteride attacking the carbonyl carbon.

-

Catalyst Regeneration: The resulting metal complex is then regenerated to its active state by reacting with another molecule of the formate, releasing carbon dioxide and ethanol.

Applications in Chemical Synthesis

Ethyl-d-formate is a versatile reagent for the deuteration of a wide array of functional groups. Below are representative applications and protocols.

Reductive Deuteration of Carbonyl Compounds

A primary application of transfer deuteration is the reduction of aldehydes and ketones to the corresponding deuterated alcohols. This method provides a safer and more convenient alternative to using deuterated metal hydrides like LiAlD₄ or NaBD₄.

Experimental Protocol: Reductive Deuteration of Acetophenone

Materials:

-

Acetophenone

-

Ethyl-d-formate (DCOOC₂H₅)

-

[RuCl₂(p-cymene)]₂ (Ruthenium catalyst)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., toluene or isopropanol)

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, add the ruthenium catalyst and triphenylphosphine to a reaction vessel.

-

Add the anhydrous solvent, followed by the acetophenone substrate.

-

Add an excess of ethyl-d-formate to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-phenylethanol-1-d by column chromatography.

Deuteration of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals. Selective deuteration of these motifs can significantly impact their metabolic stability. Transfer deuteration using a formate-based system is an effective method for the reduction of the heterocyclic ring with concomitant deuterium incorporation.[6]

Caption: Workflow for the deuteration of nitrogen heterocycles.

This reaction typically proceeds with high selectivity for the nitrogen-containing ring, leaving other aromatic rings intact. The level and position of deuterium incorporation can often be controlled by the choice of catalyst and reaction conditions.[6]

Comparative Analysis of Deuterium Sources

The choice of a deuterium source is a critical decision in any deuteration strategy, balancing cost, efficiency, safety, and ease of use.

| Deuterium Source | Advantages | Disadvantages |

| Ethyl-d-formate | - Liquid, easy to handle- Stable and storable- Relatively inexpensive- Avoids use of pyrophoric reagents | - Often requires a catalyst- May require elevated temperatures- In situ generation of active species can be complex |

| Deuterium Gas (D₂) | - High isotopic purity- Can be used in catalytic hydrogenation | - Flammable and explosive gas- Requires specialized high-pressure equipment- Often requires heterogeneous catalysts |

| Deuterium Oxide (D₂O) | - Most inexpensive deuterium source- Safe and non-toxic- Widely available | - Can lead to H/D scrambling- Often requires harsh conditions (acid/base catalysis)- Limited solubility of organic substrates |

| Sodium Borodeuteride (NaBD₄) | - Powerful reducing agent- Good for carbonyl reductions | - Pyrophoric solid- Moisture sensitive- Stoichiometric reagent, generates waste |

| Lithium Aluminum Deuteride (LiAlD₄) | - Very powerful reducing agent- Reduces a wide range of functional groups | - Extremely pyrophoric and reactive- Very moisture sensitive- Stoichiometric reagent, significant waste generation |

Safety and Handling

Ethyl formate (and its deuterated analogue) is a highly flammable liquid with a low flash point. Vapors can form explosive mixtures with air. It is essential to handle this reagent in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound stands out as a highly practical and efficient reagent for deuterium incorporation in a research and development setting. Its ease of handling, stability, and utility in catalytic transfer deuteration make it a valuable tool for accessing a wide range of deuterated building blocks and active pharmaceutical ingredients. By understanding the underlying mechanisms and leveraging established protocols, researchers can effectively employ ethyl-d-formate to advance their deuteration campaigns, ultimately contributing to the development of safer and more effective medicines.

References

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). PMC. Available at: [Link]

- Deuterium- and Electron-Shuttling Catalysis for Deoxygenative Deuteration of Alcohols. (2023). Organic Letters.

- Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. (2019). Journal of Agricultural and Food Chemistry.

-

Ethyl formate | HCOOC2H5 | CID 8025. PubChem. Available at: [Link]

- Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. (2022). Journal of the American Chemical Society.

-

The synthesis of ethyl formate. (2018). YouTube. Available at: [Link]

- Method for producing ethyl form

- IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. (1969). Journal of the American Chemical Society.

- Reductive Deuteration of Aldehydes/Ketones for the Synthesis of Monodeuterated Phosphinates and Derivatives Using D2O as the Nucleophilic Deuterium Source. (2025).

-

Ethyl Formate Synthesis. (2025). PierpaLab. Available at: [Link]

- Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. (2022). The Journal of Organic Chemistry.

-

Deuterated Compounds in Pharma. Zeochem. Available at: [Link]

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (2021). Journal of Medicinal Chemistry.

- Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. (2022).

- Ruthenium Catalysed Transfer Deuteration of Heteroaromatics in D2O. (2020). Chemistry – A European Journal.

- Pharmacokinetic and deuterium isotope effect studies on the metabolism of formaldehyde and formate to carbon dioxide in rats in vivo. (1987). Journal of Pharmaceutical Sciences.

- Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products. (2023).

- Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. (1990). International Journal of Peptide and Protein Research.

- Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes. (2018). Chemical Science.

-

The E2 Reaction and the Deuterium Isotope Effect. (2022). Chemistry LibreTexts. Available at: [Link]

- Anomeric and conformational deuterium isotope effects in saturated sulphur and nitrogen heterocycles. (1990). Journal of the Chemical Society, Perkin Transactions 2.

- Deuterium in drug discovery: progress, opportunities and challenges. (2023).

- Catalytic Deuteration of Aldehydes with D2O. (2018). Organic Letters.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]

- 5. Sciencemadness Discussion Board - formic acid from ethyl formate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring metabolic pathways using "Formic-d acid, ethyl ester" labeling

An In-depth Technical Guide

Exploring Metabolic Pathways Using Formic-d Acid, Ethyl Ester Labeling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the dynamics of metabolic networks.[1] One-carbon (1C) metabolism, a critical network for biosynthesis and methylation, is frequently dysregulated in diseases like cancer, making it a key area of investigation.[2] Formate is a central node in this network, acting as a primary donor of one-carbon units for the synthesis of purines and thymidylate.[3][4][5] This guide provides a comprehensive technical overview of using "this compound" as a stable isotope tracer to probe the intricacies of one-carbon metabolism. We will detail the principles of this approach, provide step-by-step experimental protocols, and discuss data analysis strategies, offering researchers a robust framework for investigating metabolic flux in their biological systems of interest.

Introduction: The Significance of Formate in One-Carbon Metabolism

One-carbon (1C) metabolism comprises a series of interconnected pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for providing methyl groups for a vast number of methylation reactions.[3][6] Formate is a key, non-tetrahydrofolate (THF)-linked intermediate in this network.[4] It is produced primarily in the mitochondria from sources like serine and glycine and can be exported to the cytoplasm to fuel biosynthetic processes.[5][7]

Rapidly proliferating cells, particularly cancer cells, exhibit an increased demand for nucleotide synthesis.[8] This reliance often leads to the metabolic rewiring of 1C pathways, highlighting them as promising targets for therapeutic intervention.[2][9] Therefore, methods to accurately trace the flow of one-carbon units are critical for understanding disease pathology and developing novel drugs.

Stable isotope labeling, coupled with mass spectrometry (MS), allows for the quantitative tracking of atoms from a labeled precursor through a metabolic network.[10][11] By introducing a substrate enriched with a heavy isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)), researchers can monitor its incorporation into downstream metabolites, thereby mapping active metabolic pathways.[12][13][14]

Why Use this compound?

"this compound" is an excellent tracer for several reasons:

-

Direct Entry into the 1C Pool: As ethyl deuterioformate, it is a cell-permeable molecule. Once inside the cell, ubiquitous intracellular esterases hydrolyze it, releasing deuterated formate (D-formate) directly into the one-carbon pool. This bypasses upstream pathways, providing a clear and specific view of formate utilization.

-

Low Natural Abundance: Deuterium's natural abundance is very low (~0.015%), meaning there is virtually no background signal. This results in a high signal-to-noise ratio for detecting labeled metabolites.[15]

-

Distinct Mass Shift: The deuterium atom adds ~1.006 Da to a molecule's mass, a clear shift easily detectable by modern high-resolution mass spectrometers.

-

Complementary to ¹³C-Labeling: Using deuterium provides an orthogonal approach to ¹³C-based tracers (e.g., ¹³C-serine or ¹³C-glucose), allowing for multi-tracer studies to probe intersecting pathways simultaneously.[10]

The Metabolic Fate of Deuterated Formate

Once released inside the cell, deuterated formate is activated by being ligated to tetrahydrofolate (THF) in an ATP-dependent reaction, forming 10-formyl-THF. This is a critical branch point from which the deuterium label can be traced into two major biosynthetic pathways.

-

De Novo Purine Synthesis: The formyl group from 10-formyl-THF is incorporated at two steps in the de novo purine synthesis pathway to form the C2 and C8 carbons of the purine ring of adenine and guanine.

-

Thymidylate Synthesis: 10-formyl-THF can be reduced to 5,10-methylene-THF, which then donates its one-carbon unit to deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a crucial component of DNA.[5]

-

Methionine Cycle: Further reduction to 5-methyl-THF allows the one-carbon unit to enter the methionine cycle, where it is used to remethylate homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[3]

Below is a diagram illustrating the incorporation of the deuterium label from ethyl deuterioformate into these key pathways.

Caption: Metabolic fate of the deuterium label from this compound.

Experimental Design and Step-by-Step Protocol

A successful stable isotope tracing experiment requires careful planning and execution. This section outlines a comprehensive workflow from cell culture to data analysis.

Phase 1: Experimental Design & Cell Culture Labeling

The causality behind your experimental design is paramount. The choice of labeling duration and tracer concentration directly impacts the degree of isotopic enrichment and the ability to achieve a metabolic steady-state.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Confluent or senescent cultures will have vastly different metabolic profiles.

-

Tracer Concentration: The concentration of this compound should be high enough to ensure significant label incorporation but low enough to avoid toxicity or unintended metabolic perturbations. A titration experiment (e.g., 50 µM, 100 µM, 250 µM, 500 µM) is recommended as a preliminary step.

-

Labeling Duration: A time-course experiment (e.g., 1, 4, 8, 24 hours) is crucial. Short time points reveal the kinetics of the most active pathways, while longer time points allow the label to incorporate into metabolites of slower-turnover pools and achieve steady-state labeling.

Protocol: Cell Labeling

-

Prepare Labeling Medium: Prepare the complete culture medium. Just before use, spike the medium with the desired concentration of this compound from a sterile stock solution.

-

Seed Cells: Seed an appropriate number of cells in multi-well plates (e.g., 6-well or 12-well plates). Include extra wells for cell counting. Culture cells overnight to allow for attachment and recovery.

-

Initiate Labeling: Aspirate the standard culture medium from the cells. Gently wash the cell monolayer once with pre-warmed PBS.

-

Add Labeling Medium: Add the pre-warmed, tracer-containing medium to each well. Return the plates to the incubator for the desired labeling duration. At least three biological replicates should be prepared for each condition.

Phase 2: Metabolite Extraction

The goal of this phase is to instantly halt all enzymatic activity (quenching) and efficiently extract the polar metabolites containing the deuterium label.

Protocol: Metabolite Extraction

-

Prepare for Quenching: Place plates on a bed of dry ice to rapidly cool them. Prepare an 80% methanol solution (LC-MS grade) and chill it to -80°C.

-

Quench Metabolism: Quickly aspirate the labeling medium from the wells. Immediately add 1 mL of the ice-cold 80% methanol to each well of a 6-well plate. This step must be performed as rapidly as possible to prevent metabolic changes.

-

Scrape and Collect: Place the plates on dry ice for 10 minutes to freeze-lyse the cells. Then, scrape the cell lysate with a cell scraper and transfer the entire methanol-cell mixture to a pre-chilled microcentrifuge tube.

-

Centrifuge: Vortex the tubes briefly and centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Avoid disturbing the pellet.

-

Dry Metabolites: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.

Phase 3: Analytical Detection by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical platform of choice for these studies, providing separation of metabolites and sensitive detection of their labeled and unlabeled forms.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the highly polar compounds involved in one-carbon metabolism and nucleotide synthesis.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential to accurately measure the mass difference between labeled and unlabeled isotopologues.[11]

Table 1: Example LC-MS Parameters

| Parameter | Setting | Rationale |

| LC Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) | Provides excellent retention and separation for polar metabolites like nucleotides and folate species. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | Common buffer system for HILIC in negative ion mode. |

| Mobile Phase B | Acetonitrile | Strong solvent for eluting compounds from the HILIC column. |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC. |

| MS Instrument | High-Resolution MS (e.g., Orbitrap) | Necessary for resolving isotopologues and accurate mass determination (<5 ppm). |

| Ionization Mode | Negative ESI | Nucleotides and other central carbon metabolites ionize well in negative mode. |

| Scan Range | 75 - 1000 m/z | Covers the mass range for most relevant small molecule metabolites. |

| Data Acquisition | Full Scan | Acquires data for all ions within the scan range, allowing for untargeted analysis of labeling. |

Phase 4: Data Analysis and Interpretation

Data analysis involves identifying metabolites and quantifying the incorporation of the deuterium label.

-

Feature Detection and Alignment: Use software (e.g., XCMS, MS-DIAL) to detect metabolic features (defined by m/z and retention time) across all samples and align them.

-

Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to a standard library or database. MS/MS fragmentation data should be used for confirmation.

-

Isotopologue Analysis: For each identified metabolite, extract the ion chromatograms for the unlabeled form (M+0) and the deuterium-labeled form (M+1). The presence of a co-eluting peak at M+1 confirms label incorporation.

-

Calculate Isotopic Enrichment: The extent of labeling can be expressed as fractional enrichment.

Fractional Enrichment (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] * 100

Note: This calculation should be corrected for the natural abundance of ¹³C and other isotopes.

Workflow Visualization & Data Interpretation

The entire process from experimental setup to final data can be visualized to clarify the relationships between each step.